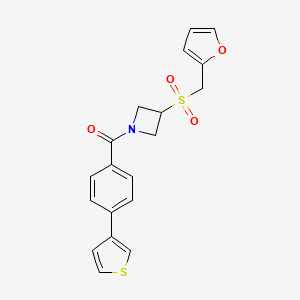
(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone, also known as FSA-TTPM, is a novel compound that has gained attention in scientific research due to its potential applications in the fields of medicine and drug development. FSA-TTPM is a small molecule that has a unique structure, which makes it a promising candidate for drug discovery.
Applications De Recherche Scientifique
Applications in Synthesis and Catalysis
Synthesis of Cyclopentenone Derivatives : Analogous furan-2-yl(phenyl)methanol derivatives have been used in aza-Piancatelli rearrangement to afford trans-4,5-disubstituted cyclopentenone derivatives, showcasing the utility of furan derivatives in complex organic synthesis (Reddy et al., 2012). Similar methodologies could potentially apply to the mentioned compound, exploiting its furan component for the synthesis of novel cyclic compounds.
Chemicoenzymatic Synthesis of Monobactams : Compounds with azetidine and furan moieties have been explored for the synthesis of monobactam analogs, indicating potential for the development of antibacterial agents. For example, a chemicoenzymatic approach involving azetidinone intermediates led to monobactams with significant activity against gram-negative bacteria, highlighting the importance of such structures in antibiotic research (Yamashita et al., 1988).
Molecular Interactions and Stability
Study of Molecular Interactions : The investigation of solvatochromism, crystallochromism, and solid-state structures of aromatic amino ketones containing furan and thiophene rings provides insights into the molecular interactions in different environments. This research is crucial for understanding the behavior of complex molecules in various solvents, which is vital for their application in material science and pharmaceuticals (El-Sayed et al., 2003).
Anti-inflammatory and Antibacterial Activities
Pyrazoline and Methanone Derivatives : Novel pyrazoline derivatives containing furan-2-yl groups have shown significant anti-inflammatory and antibacterial activities, underscoring the potential therapeutic applications of such compounds. The microwave-assisted synthesis of these compounds emphasizes the efficiency and environmental friendliness of their production processes (Ravula et al., 2016).
Protein Tyrosine Kinase Inhibition
Furan-2-yl(phenyl)methanone Derivatives : The synthesis of novel derivatives and their evaluation for in vitro protein tyrosine kinase inhibitory activity indicate potential applications in cancer therapy. Several derivatives exhibited promising activity, suggesting their utility in developing new therapeutic agents (Zheng et al., 2011).
Corrosion Prevention
Mild Steel Corrosion Inhibition : The application of novel organic compounds, such as those containing furan-2-yl and azetidine groups, for the prevention of mild steel corrosion in acidic media showcases the compound's potential in materials science and engineering. Electrochemical studies confirm the efficacy of these inhibitors, marking them as mixed type inhibitors (Singaravelu & Bhadusha, 2022).
Propriétés
IUPAC Name |
[3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]-(4-thiophen-3-ylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4S2/c21-19(15-5-3-14(4-6-15)16-7-9-25-12-16)20-10-18(11-20)26(22,23)13-17-2-1-8-24-17/h1-9,12,18H,10-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDEFILJUUOTHCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=C(C=C2)C3=CSC=C3)S(=O)(=O)CC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

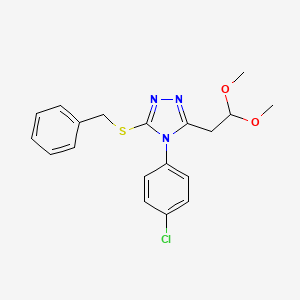
![N-(6-fluorobenzo[d]thiazol-2-yl)-4-(isopropylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2646866.png)
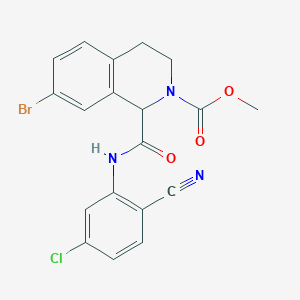
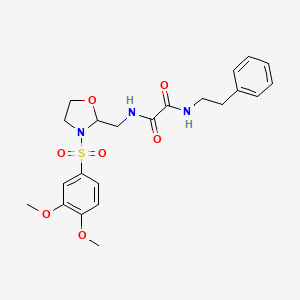

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(4-(trifluoromethyl)phenyl)propanamide](/img/structure/B2646873.png)
![1-[4-(4-Chloro-1H-pyrazol-1-yl)phenyl]methanamine hydrochloride](/img/structure/B2646874.png)
![2-Bromo-5-methoxy-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzamide](/img/structure/B2646876.png)
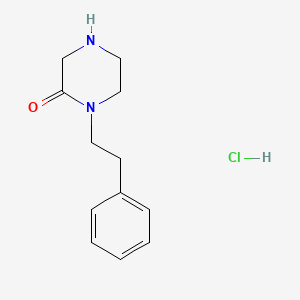
![2-[(Biphenyl-4-carbonyl)-amino]-propionic acid](/img/structure/B2646880.png)
![N-(4-chlorobenzyl)-3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2(7H)-carboxamide](/img/structure/B2646881.png)
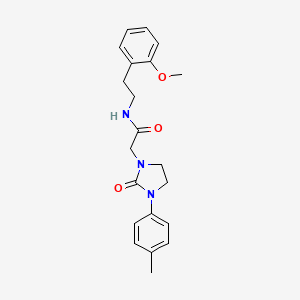
![4-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B2646884.png)
![N-[(1-benzylpiperidin-4-yl)methyl]-1-(2-fluorophenyl)methanesulfonamide](/img/structure/B2646886.png)